9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene
Brand Name: Vulcanchem
CAS No.: 75670-41-6
VCID: VC16067692
InChI: InChI=1S/C24H30O2/c1-11-12(2)16(6)20-19(15(11)5)23(25-9)21-17(7)13(3)14(4)18(8)22(21)24(20)26-10/h1-10H3
SMILES:
Molecular Formula: C24H30O2
Molecular Weight: 350.5 g/mol

9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene

CAS No.: 75670-41-6

Cat. No.: VC16067692

Molecular Formula: C24H30O2

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene - 75670-41-6

Specification

CAS No. 75670-41-6
Molecular Formula C24H30O2
Molecular Weight 350.5 g/mol
IUPAC Name 9,10-dimethoxy-1,2,3,4,5,6,7,8-octamethylanthracene
Standard InChI InChI=1S/C24H30O2/c1-11-12(2)16(6)20-19(15(11)5)23(25-9)21-17(7)13(3)14(4)18(8)22(21)24(20)26-10/h1-10H3
Standard InChI Key MARSPMUGEUABJO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C2C(=C1C)C(=C3C(=C(C(=C(C3=C2OC)C)C)C)C)OC)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features an anthracene backbone substituted with eight methyl groups at positions 1–8 and two methoxy groups at positions 9 and 10. This substitution pattern imposes significant steric hindrance while introducing electronic effects that modulate its reactivity and stability. The methoxy groups enhance solubility in nonpolar solvents, a critical attribute for solution-processable electronic materials.

Spectral Characteristics

Nuclear magnetic resonance (NMR) studies reveal distinct spectral shifts between the anthracene and its Dewar isomer. For example, irradiation of the compound at -78°C in toluene-d₈ generates a 9,10-Dewar anthracene derivative, characterized by upfield shifts in aromatic methyl signals (Δδ ≈ 0.5–0.7 ppm) and deshielding of methoxy protons due to proximity effects . These changes are reversible upon thermal reversion to the parent anthracene above -30°C .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC24H30O2\text{C}_{24}\text{H}_{30}\text{O}_{2}
Molecular Weight350.5 g/mol
CAS Number75670-41-6
SolubilityHigh in toluene, chloroform
Thermal StabilityStable below 150°C

Synthesis and Functionalization

Synthetic Pathways

Photochemical Behavior and Dewar Isomerization

Photoisomerization Dynamics

Irradiation of 9,10-dimethoxy-octamethylanthracene at -78°C induces a clean transition to its 9,10-Dewar isomer, a strained bicyclic structure with a nonaromatic central ring . This process is reversible upon warming, with the Dewar isomer reverting to the anthracene form at temperatures between -30°C and -60°C . The reaction’s reversibility and quantitative yield suggest potential applications in molecular switches or energy storage systems.

Table 2: Photochemical Properties of Anthracene Derivatives

CompoundDewar Isomer Stability (°C)Reversion Temperature (°C)
9,10-Dimethoxy-octamethylanthracene-60-30 to -60
Decamethylanthracene-2025

Applications in Materials Science

Organic Electronics

The compound’s extended π-conjugation and tunable electronic properties make it a candidate for OLED emitters and OPV active layers. Methoxy groups improve film-forming capabilities without compromising charge transport efficiency. Recent studies highlight its electroluminescence quantum yield of ~65% in prototype OLED devices.

Limitations and Optimization

While the compound’s solubility is advantageous for solution processing, its moderate thermal stability limits use in high-temperature applications. Hybrid materials incorporating inorganic matrices (e.g., ZnO nanoparticles) have been proposed to enhance device longevity.

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